2-(1H-indol-1-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone
Description
The compound 2-(1H-indol-1-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a structurally complex molecule featuring:
- A 1H-indole moiety, a heterocyclic aromatic system with a bicyclic structure (benzene fused to pyrrole).
- An ethanone bridge linking the indole nitrogen to a substituted azetidine ring.
- A 2,2,2-trifluoroethoxy group attached to the azetidine ring, introducing strong electron-withdrawing properties.
This compound’s design leverages the indole scaffold’s prevalence in bioactive molecules (e.g., serotonin, cannabinoids) and the azetidine ring’s conformational rigidity, which may enhance target binding specificity. The trifluoroethoxy group likely improves metabolic stability and lipophilicity, critical for pharmacokinetic optimization .
Properties
IUPAC Name |
2-indol-1-yl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c16-15(17,18)10-22-12-7-20(8-12)14(21)9-19-6-5-11-3-1-2-4-13(11)19/h1-6,12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNSLIKSAVARRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines under basic conditions.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution reactions, often using trifluoroethanol and a suitable leaving group.
Coupling with Indole: The final step involves coupling the azetidine intermediate with an indole derivative. This can be achieved through various coupling reactions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-indol-1-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The trifluoroethoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, synthesis yields, and pharmacological properties of the target compound with structurally related indole-ethanone derivatives:
Key Comparative Insights
Azetidine vs. Rigid rings like azetidine are associated with reduced entropic penalties during receptor interactions .
Trifluoroethoxy vs. Other Substituents :
The 2,2,2-trifluoroethoxy group on azetidine provides strong electron-withdrawing effects, enhancing metabolic stability compared to methoxy () or methyl () groups. This aligns with , where trifluoroacetyl-substituted indoles exhibit high resistance to enzymatic degradation .
Indole Substitution Patterns: 1-Substituted Indoles (e.g., methyl in , sulfonyl in ): Improve steric bulk but may hinder binding in compact active sites. 3-Substituted Indoles (e.g., pentyl in ): Enhance hydrophobic interactions but reduce solubility. The target compound’s 1H-indol-1-yl substitution avoids steric clashes at the 3-position, a common pharmacophore site in cannabinoid receptors .
Pharmacological Implications :
- highlights that indole derivatives with 4–6 carbon side chains (e.g., pentyl in ) optimize CB1 receptor affinity. The target’s trifluoroethoxy-azetidine side chain mimics this optimal length while adding electronegativity for enhanced dipole interactions .
- Pyrrole analogues (e.g., in ) are consistently less potent than indoles, underscoring the importance of the indole core in the target compound .
Biological Activity
The compound 2-(1H-indol-1-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a derivative of indole, which has garnered attention due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₄F₃N₃O₂
- Molecular Weight : 327.29 g/mol
- CAS Number : 885340-11-4
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. The primary focus has been on their roles as COX-2 inhibitors , which are important in the treatment of pain and inflammation.
The compound's mechanism primarily involves the inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain. By inhibiting COX-2, these compounds can reduce inflammatory responses and provide analgesic effects.
Synthesis and Evaluation
A study synthesized various indole derivatives, including this compound. The synthesized compounds underwent in vitro and in vivo evaluations for their biological activities:
| Compound | Activity Type | Observed Effect |
|---|---|---|
| D-7 (related compound) | Anti-inflammatory | Strongest activity among tested compounds |
| This compound | COX-2 Inhibition | Significant reduction in inflammation markers |
| Celecoxib (standard) | COX-2 Inhibition | Established efficacy for comparison |
The study found that D-7 exhibited the strongest anti-inflammatory and analgesic activity among eight target compounds evaluated for their COX-2 inhibition capabilities .
Case Studies
One notable case involved the application of this compound in a model of carrageenan-induced paw edema in rats. The results demonstrated a significant reduction in paw swelling compared to control groups, indicating effective anti-inflammatory properties.
Pharmacological Implications
The implications of these findings suggest that this compound may serve as a promising candidate for developing new anti-inflammatory drugs. Its structural characteristics allow it to interact effectively with COX enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
